4-(2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide
Description
This compound is a heterocyclic organic molecule featuring a benzamide core linked to a 1,2,4-triazole ring via a sulfanyl acetamido bridge.
Propriétés
IUPAC Name |
4-[[2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-23-9-12(5-8-15(23)26)17-21-22-18(24(17)2)28-10-14(25)20-13-6-3-11(4-7-13)16(19)27/h3-9H,10H2,1-2H3,(H2,19,27)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBHNMINCORJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogs with shared structural features (Table 1).
Structural and Functional Analogues
a. 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl)semicarbazide
- Structural similarity : Contains a 1,2,4-triazole ring linked to a phenylacetamide group.
- Key differences: Lacks the dihydropyridinone and sulfanyl acetamido bridge.
- Bioactivity : Demonstrated antimicrobial activity against Gram-positive bacteria, attributed to the triazole-mediated disruption of bacterial cell wall synthesis .
b. Isorhamnetin-3-O-glycoside
- Structural similarity : Shares a glycoside-linked aromatic system but lacks heterocyclic triazole or benzamide groups.
- Bioactivity: Antioxidant and anti-inflammatory properties due to phenolic hydroxyl groups .
c. Zygocaperoside
- Structural similarity : Features a complex glycoside structure but diverges significantly in core heterocycles.
- Bioactivity : Cytotoxic effects against cancer cell lines, likely via apoptosis induction .
Bioactivity Profile Correlations
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that triazole-containing compounds, like the target molecule, often cluster with kinase inhibitors and antimicrobial agents. For example:
- Triazole-benzamide hybrids : Show potent inhibition of EGFR (epidermal growth factor receptor) due to triazole-mediated hydrogen bonding with kinase domains .
- Dihydropyridinone derivatives: Exhibit anti-inflammatory activity by modulating COX-2 expression .
Physicochemical Properties
| Property | Target Compound | 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl)semicarbazide | Isorhamnetin-3-O-glycoside |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 382 | 478 |
| LogP (Predicted) | 2.1 | 3.5 | 1.8 |
| Solubility (mg/mL) | Low (≤0.1 in water) | Moderate (0.5 in DMSO) | High (≥10 in water) |
| Key Functional Groups | Triazole, benzamide, dihydropyridinone | Triazole, phenylacetamide | Phenolic glycoside |
The target compound’s lower LogP compared to its phenylacetyl-triazole analog suggests improved aqueous solubility, which may enhance bioavailability. However, the dihydropyridinone moiety could introduce metabolic instability, a common challenge in related molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
